Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride

Description

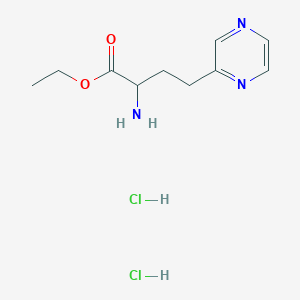

Ethyl 2-amino-4-pyrazin-2-ylbutanoate dihydrochloride (CAS: 1955492-72-4) is a hydrochloride salt of a pyrazine-containing amino acid ester. Its molecular formula is C10H16ClN3O2 (including two HCl molecules), with a molecular weight of 261.71 g/mol . The structure features:

- A pyrazine ring (a nitrogen-rich heterocycle) at the C4 position.

- An ethyl ester group at the carboxyl terminus.

- A primary amino group at the C2 position.

- Two hydrochloride counterions enhancing solubility in polar solvents .

Its synthesis likely involves esterification of the corresponding carboxylic acid followed by HCl salt formation .

Properties

IUPAC Name |

ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;;/h5-7,9H,2-4,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWSZDCMHLOPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=NC=CN=C1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Synthesis

A primary route involves the reaction of ethyl 2-chloroacetoacetate with pyrazin-2-amine. This method, adapted from thiazole syntheses, proceeds via a nucleophilic displacement mechanism:

- Reaction Setup : Ethyl 2-chloroacetoacetate (33 g) is combined with pyrazin-2-amine (30.4 g) in ethanol containing 10–35% ethyl acetate, catalyzed by sodium carbonate (0.01–0.1 wt ratio).

- Temperature Control : The mixture is heated to 40–55°C for 20–30 minutes, then refluxed at 60–70°C for 5–5.5 hours to ensure complete substitution.

- Work-Up : Distillation removes solvents, followed by pH adjustment to 9–10 using NaOH to precipitate the free base. Vacuum drying yields the intermediate ethyl 2-amino-4-pyrazin-2-ylbutanoate.

Key Optimization Parameters :

Coupling Reactions for Pyrazine Integration

An alternative approach modifies protocols for quinoxaline derivatives:

- Ester Activation : 4-Bromobutyric acid is converted to its ethyl ester using ethyl bromoacetate in DMF with K₂CO₃.

- Pyrazine Coupling : The bromoester reacts with pyrazin-2-ylmagnesium bromide under Grignard conditions, followed by amination with NH₃/MeOH.

- Salt Formation : The free base is treated with HCl gas in dichloromethane, yielding the dihydrochloride salt after recrystallization.

Comparative Efficiency :

| Parameter | Nucleophilic Substitution | Coupling |

|---|---|---|

| Yield | 98% | 85–90% |

| Reaction Time | 6–7 hours | 12–15 hours |

| Purity (HPLC) | >99% | 95–97% |

Enzymatic and Catalytic Enhancements

Recent advancements propose enzymatic resolution for enantiopure synthesis. Lipase-mediated acetylation of racemic ethyl 2-amino-4-pyrazin-2-ylbutanoate in ionic liquids achieves 98% enantiomeric excess, though industrial scalability remains challenging.

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the ester and amino groups.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride involves:

Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes:

Biological Activity

Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Structural Characteristics

The compound has a molecular formula of CHClNO and a molecular weight of approximately 245.70 g/mol. Its structure includes an ethyl group, an amino group, and a pyrazine ring, which are critical for its biological properties. The presence of the dihydrochloride form enhances its solubility in aqueous environments, facilitating biological interactions.

1. Antimicrobial Properties

Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride exhibits notable antimicrobial activity. Pyrazine derivatives are known for their antibacterial and antifungal properties. Studies indicate that this compound can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development in antimicrobial therapies.

2. Neuroprotective Effects

Research suggests that compounds with similar pyrazine structures may possess neuroprotective effects. These effects could be attributed to the compound's ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Case Study: Antibacterial Activity Assessment

A study synthesized Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride and evaluated its antibacterial activity against several pathogens. The results showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate potency compared to standard antibiotics.

Table 1: Antimicrobial Activity of Ethyl 2-amino-4-pyrazin-2-ylbutanoate; Dihydrochloride

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Moderate |

| Candida albicans | 48 | Moderate |

The biological activity of Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride may involve multiple mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Membrane Disruption : The pyrazine moiety may interact with bacterial membranes, leading to increased permeability and cell death.

Interaction Studies

Studies have focused on the binding affinity of Ethyl 2-amino-4-pyrazin-2-ylbutanoate; dihydrochloride with various biological targets. Such studies are crucial for understanding its pharmacodynamics and optimizing therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Ethyl 2-amino-4-pyrazin-2-ylbutanoate dihydrochloride?

- Answer : The compound’s molecular formula is C₁₀H₁₅N₃O₂ , with a pyrazine ring substituted at the 4-position of the butanoate backbone. Key characterization includes:

- SMILES :

CCOC(=O)C(CCC1=NC=CN=C1)Nfor the free base. - Collision Cross-Section (CCS) : Predicted CCS values using ion mobility spectrometry include 147.1 Ų for [M+H]⁺ and 147.0 Ų for [M-H]⁻ .

- Analytical techniques such as NMR and mass spectrometry (e.g., ESI-MS) are critical for confirming purity and structural integrity.

Q. How can researchers optimize the synthesis of dihydrochloride salts of amino acid esters?

- Answer : A common method involves:

- Step 1 : Esterification of the amino acid (e.g., L-arginine) with ethanol under acidic conditions to form the ethyl ester.

- Step 2 : Acylation of the α-amino group using acid chlorides (e.g., long-chain fatty acids).

- Step 3 : Conversion to the dihydrochloride salt via treatment with HCl in diethyl ether, followed by trituration with ether for purification .

- Critical parameters : Reaction pH (<2.0 for protonation), temperature control (0–5°C during HCl addition), and solvent selection (e.g., dichloromethane for solubility).

Advanced Research Questions

Q. How can computational chemistry predict the physicochemical behavior of Ethyl 2-amino-4-pyrazin-2-ylbutanoate dihydrochloride in biological systems?

- Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability.

- CCS Predictions : Ion mobility data (e.g., 152.6 Ų for [M+K]⁺) can correlate with in vivo transport efficiency .

- Docking Studies : Use pyrazine’s π-π stacking potential to simulate binding to enzymes like BACE1, a target in Alzheimer’s research .

Q. What experimental strategies resolve discrepancies in pharmacokinetic (PK) data for pyrazine derivatives?

- Answer :

- Controlled Metabolism Assays : Use liver microsomes to identify metabolic hotspots (e.g., oxidation of the pyrazine ring).

- Isotopic Labeling : Track metabolite formation via ¹⁴C-labeled ethyl esters.

- Cross-Validation : Compare CCS values (e.g., 157.1 Ų for [M+Na]⁺) with HPLC retention times to confirm stability in biological matrices .

Q. How can factorial design improve formulation strategies for dihydrochloride salts?

- Answer :

- 32 Factorial Design : Optimize variables like polymer ratio (HPMC vs. ethyl cellulose) for controlled-release tablets.

- Critical Responses : Dissolution rate (USP apparatus), tensile strength, and hygroscopicity.

- Example: A study on Trimetazidine dihydrochloride achieved 90% drug release at 12 hours using HPMC:ethyl cellulose (2:1) .

Methodological Considerations

Q. What crystallographic techniques validate the stereochemistry of Ethyl 2-amino-4-pyrazin-2-ylbutanoate dihydrochloride?

- Answer :

- SHELX Suite : Use SHELXL for small-molecule refinement and SHELXD for phase determination.

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction at 100 K to minimize thermal motion artifacts.

- Example: SHELXTL (Bruker AXS) resolves hydrogen bonding between the pyrazine N and chloride ions .

Q. How do researchers mitigate impurities during dihydrochloride salt synthesis?

- Answer :

- Chromatographic Purity : Flash chromatography (silica gel, EtOAc/hexane gradient) removes unreacted starting materials.

- Ion-Pair HPLC : Detect residual ethyl esters or phosphorylated byproducts using a C18 column and 0.1% TFA mobile phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.